4a,8a-Dinitrodecahydronaphthalene
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Overview
Description
4a,8a-Dinitrodecahydronaphthalene is an organic compound with the molecular formula C10H16N2O4. It is a derivative of decahydronaphthalene, where two nitro groups are attached to the 4a and 8a positions of the decahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Dinitrodecahydronaphthalene typically involves the nitration of decahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then attack the decahydronaphthalene ring to form the dinitro compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the exothermic nature of the nitration reaction and the handling of concentrated acids.
Chemical Reactions Analysis
Types of Reactions
4a,8a-Dinitrodecahydronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4a,8a-Diaminodecahydronaphthalene.
Substitution: Various substituted decahydronaphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4a,8a-Dinitrodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4a,8a-Dinitrodecahydronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4a,8a-Dihydronaphthalene: A related compound with hydrogen atoms instead of nitro groups at the 4a and 8a positions.
4a,8a-Dibromodecahydronaphthalene: Another derivative with bromine atoms at the 4a and 8a positions.
Uniqueness
4a,8a-Dinitrodecahydronaphthalene is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications compared to its hydrogen or bromine-substituted analogs. The nitro groups enhance its ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
50778-13-7 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4a,8a-dinitro-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C10H16N2O4/c13-11(14)9-5-1-2-6-10(9,12(15)16)8-4-3-7-9/h1-8H2 |
InChI Key |
CQGVSBSSFFMSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2(C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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